molecular formula C9H7BrN2O B12345765 5-bromo-2-methyl-4aH-quinazolin-4-one

5-bromo-2-methyl-4aH-quinazolin-4-one

Cat. No.: B12345765
M. Wt: 239.07 g/mol
InChI Key: MFVQIVBMRMYWTD-UHFFFAOYSA-N
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Description

5-bromo-2-methyl-4aH-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 5-position and a methyl group at the 2-position in the quinazolinone ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-4aH-quinazolin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride, followed by further reactions with various aldehydes to obtain the desired quinazolinone derivatives . Another method includes the base-promoted SNAr reaction of ortho-fluorobenzamides with amides followed by cyclization in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methyl-4aH-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence . The compound may also interact with enzymes and receptors involved in inflammation and cancer pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-methyl-4aH-quinazolin-4-one is unique due to the presence of both a bromine atom and a methyl group, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its antimicrobial and anticancer properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

5-bromo-2-methyl-4aH-quinazolin-4-one

InChI

InChI=1S/C9H7BrN2O/c1-5-11-7-4-2-3-6(10)8(7)9(13)12-5/h2-4,8H,1H3

InChI Key

MFVQIVBMRMYWTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C2C(=N1)C=CC=C2Br

Origin of Product

United States

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